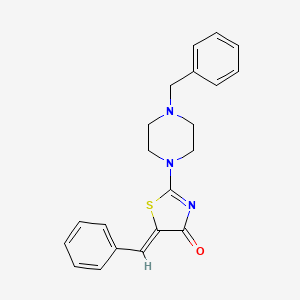![molecular formula C21H20ClNO2 B15030550 3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15030550.png)
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group, along with a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable aldehyde with an amine and a ketone under acidic conditions. For example, the reaction of 4-chlorobenzaldehyde, 3,5-dimethylphenylamine, and acetone in the presence of an acid catalyst can yield the desired pyrrole derivative.
Substitution Reactions: The synthesized pyrrole derivative can undergo further substitution reactions to introduce the propanoic acid moiety. This can be achieved through the reaction of the pyrrole derivative with a suitable alkyl halide, such as 3-bromopropanoic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
化学反応の分析
Types of Reactions
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New substituted derivatives with varying functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: A similar compound with a pyrrole ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.
3-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Another similar compound with a pyrrole ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.
Uniqueness
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both 4-chlorophenyl and 3,5-dimethylphenyl groups on the pyrrole ring, along with the propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C21H20ClNO2 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
3-[5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-14-11-15(2)13-19(12-14)23-18(8-10-21(24)25)7-9-20(23)16-3-5-17(22)6-4-16/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,25) |
InChIキー |
HDPWVMZAUNUESV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid](/img/structure/B15030473.png)
![N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B15030480.png)
![ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15030483.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B15030492.png)

![ethyl (3-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15030508.png)
![3-hydroxy-1-(propan-2-yl)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15030519.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B15030522.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15030534.png)
![4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B15030540.png)
![3-(propylsulfanyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15030544.png)
![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15030549.png)
![methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030556.png)
